molecular formula C15H23NO B5713504 N-[(4-methoxyphenyl)methyl]cycloheptanamine

N-[(4-methoxyphenyl)methyl]cycloheptanamine

Cat. No.: B5713504
M. Wt: 233.35 g/mol
InChI Key: RZCUDZSCQFBDTK-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]cycloheptanamine is an organic compound with the molecular formula C15H23NO This compound is characterized by a cycloheptane ring attached to an amine group, which is further connected to a 4-methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxyphenyl)methyl]cycloheptanamine typically involves the reaction of cycloheptanone with 4-methoxybenzylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired amine product. The general reaction scheme is as follows:

  • Cycloheptanone + 4-methoxybenzylamine → this compound

The reaction conditions may vary depending on the specific requirements, but common conditions include:

  • Temperature: 25-80°C
  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalyst (e.g., hydrochloric acid or sodium hydroxide)

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-[(4-methoxyphenyl)methyl]cycloheptanamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
  • Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
  • Oxidation: Formation of ketones or aldehydes.
  • Reduction: Formation of alcohols or secondary amines.
  • Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]cycloheptanamine has several scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex organic molecules.
  • Biology: Investigated for its potential biological activity and interactions with biological targets.
  • Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[(4-methoxyphenyl)methyl]cycloheptanamine can be compared with other similar compounds, such as:

  • N-[(4-methoxyphenyl)methyl]cyclohexanamine
  • N-[(4-methoxyphenyl)methyl]cyclopentanamine

These compounds share structural similarities but differ in the size of the cycloalkane ring

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-17-15-10-8-13(9-11-15)12-16-14-6-4-2-3-5-7-14/h8-11,14,16H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCUDZSCQFBDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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